Thallic acetate
Description
Historical Development and Discovery in Organic Chemistry
The history of thallic acetate (B1210297) is linked to the discovery of the element thallium itself. In 1861, chemists William Crookes and Claude-Auguste Lamy independently discovered thallium by observing its characteristic green spectral line during the analysis of residues from sulfuric acid production. wikipedia.org The element was named by Crookes from the Greek word "thallos," meaning a green twig or shoot. wikipedia.org
While the element was identified in the 1860s, the specific use of its acetate salt as a reagent in organic chemistry came later. Thallic triacetate was first reported in 1903. ias.ac.in However, extensive investigation into its synthetic applications and reaction kinetics did not gain significant traction until the latter half of the 20th century. Key kinetic studies on the oxidation of olefins by thallic acetate began to appear in the early 1970s, laying the groundwork for understanding its reaction mechanisms. ias.ac.inbohrium.com These studies explored the reaction order, the influence of acid concentration, and the nature of the active oxidizing species. ias.ac.incdnsciencepub.com
Fundamental Role as an Oxidizing Reagent in Synthetic Transformations
The primary role of this compound in organic synthesis is that of an oxidizing agent. wikipedia.org Thallium(III) compounds are effective oxidants due to the favorable reduction of the Tl³⁺ ion to the more stable Tl⁺ state. wikipedia.org The mechanism of oxidation, particularly with alkenes, is often described as "oxythallation." ias.ac.in This process typically involves the electrophilic addition of a reactive thallium species, such as the diacetoxythallium(III) cation ([Tl(OAc)₂]⁺), to the carbon-carbon double bond. bohrium.com
This addition results in the formation of a covalent organothallium intermediate. ias.ac.incdnsciencepub.com The subsequent decomposition of this intermediate leads to the final oxidized products. The precise nature of the products, which can include glycols or carbonyl compounds, is dependent on the reaction conditions and the structure of the olefin substrate. bohrium.com The reactivity of the thallium reagent can be modulated by the reaction medium; for instance, increasing the acid concentration can generate more reactive thallic species by removing acetate groups from the coordination sphere of the thallium ion. ias.ac.in
Overview of Key Areas of Application in Academic Synthesis
This compound is employed in several key types of synthetic transformations, valued for its unique reactivity. Its applications are primarily in the oxidation and functionalization of organic molecules. wikipedia.orguscourts.gov
Oxidation of Olefins : One of the most studied applications is the oxidation of olefins. The reaction of this compound with alkenes in aqueous acetic acid can yield a mixture of products, including glycols and carbonyl compounds, through an oxythallation-dethallation sequence. bohrium.com The distribution of these products is influenced by the substitution pattern of the alkene.
Oxidation of Ketones : this compound has been shown to be effective in the oxidation of ketones. For instance, its reaction with steroid ketones can proceed through three different pathways: acetoxylation (the introduction of an acetate group), dehydrogenation, or rearrangement of the carbon skeleton. ias.ac.in
Electrophilic Aromatic Thallation : Thallium(III) salts, including the acetate and trifluoroacetate (B77799) derivatives, are used for the electrophilic thallation of aromatic compounds. acs.orgacs.org This reaction introduces a thallium group onto the aromatic ring, which can then be displaced by other functional groups. This provides a method for controlling orientation in the synthesis of substituted aromatic compounds, such as aromatic iodides. acs.orgacs.org
Oxidative Rearrangements : A notable application is the oxidative rearrangement of specific substrates. For example, this compound facilitates the rearrangement of chalcones to produce isoflavones, a reaction that serves as a chemical analogue for certain biosynthetic pathways. rsc.org
Interactive Data Tables
Table 1: Representative Oxidative Transformations Mediated by this compound
This table outlines the versatility of this compound in various oxidative reactions.
| Reaction Type | Substrate Class | Product Class(es) | Notes |
| Oxidation | Alkenes (Olefins) | Glycols, Carbonyls | Proceeds via an organothallium intermediate. bohrium.com |
| Acetoxylation | Ketones (Steroidal) | α-Acetoxy Ketones | Introduces an acetate group adjacent to the carbonyl. ias.ac.in |
| Dehydrogenation | Ketones (Steroidal) | α,β-Unsaturated Ketones | Forms a carbon-carbon double bond. ias.ac.in |
| Rearrangement | Ketones (Steroidal) | Rearranged Carbon Skeletons | Involves alteration of the molecular framework. ias.ac.in |
| Rearrangement | Chalcones | Isoflavones | An important transformation for synthesizing flavonoid structures. rsc.org |
Table 2: Products from the Oxidation of Various Olefins with Thallium(III) Acetate
This table summarizes the typical products obtained from the reaction of this compound with simple alkenes in an aqueous acid medium.
| Olefin Substrate | Major Product(s) |
| Ethylene | Ethylene glycol, Acetaldehyde |
| Propylene | Propylene glycol, Acetone |
| Isobutene | Isobutylene glycol, tert-Butyl alcohol |
| Cyclohexene | Cyclohexane-1,2-diol, Cyclopentanecarboxaldehyde |
Data compiled from kinetic and product studies of olefin oxidation. bohrium.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
thallium(3+);triacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
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InChI |
InChI=1S/3C2H4O2.Tl/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRRYUGQTFYZGD-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Tl+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9O6Tl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
563-68-8 (Parent) | |
| Record name | Thallium (III) acetate | |
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DSSTOX Substance ID |
DTXSID20890561 | |
| Record name | Thallium (III) acetate | |
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Molecular Weight |
381.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Thallium acetate is a white odorless crystalline solid. Density 3.68 g / cm3. A dangerous poison. | |
| Record name | THALLIUM ACETATE | |
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Solubility |
Soluble (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | THALLIUM ACETATE | |
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Density |
3.765 at 278.6 °F (USCG, 1999) - Denser than water; will sink | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | THALLIUM ACETATE | |
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CAS No. |
563-68-8, 2570-63-0, 15843-14-8 | |
| Record name | THALLIUM ACETATE | |
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| Record name | Thallium (III) acetate | |
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| Record name | Acetic acid, thallium(3+) salt (3:1) | |
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| Record name | Thallium (III) acetate | |
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| Record name | Thallium acetate | |
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| Record name | Thallium (III) acetate sesquihydrate | |
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| Record name | Thallium acetate | |
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| Record name | THALLIUM TRIACETATE | |
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Melting Point |
230 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | THALLIUM ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12777 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthetic Methodologies for Thallium Iii Acetate in Laboratory Contexts
Established Laboratory Preparation Procedures from Thallium(III) Precursors
The most direct and common method for preparing solid thallium(III) acetate (B1210297) involves the reaction of a thallium(III) precursor with acetic acid. Thallium(III) oxide (Tl₂O₃) is a frequently used starting material for this purpose. The synthesis is typically carried out by reacting thallium(III) oxide with 80% acetic acid. wikipedia.org To facilitate the crystallization of the final product, acetic anhydride is often employed. wikipedia.orghimedialabs.com This process yields anhydrous thallium(III) acetate.
Another viable thallium(III) precursor is thallium(III) nitrate (B79036) (Tl(NO₃)₃). While primarily used as an oxidizing agent itself, it can be a starting point for the synthesis of other thallium(III) compounds. The preparation of thallium(III) nitrate trihydrate involves dissolving thallium(III) oxide in concentrated nitric acid at an elevated temperature of 80 °C, followed by cooling to induce crystallization. wikipedia.org This nitrate salt can then potentially be used in exchange reactions to form thallium(III) acetate, although direct synthesis from the oxide is more common for isolating the acetate salt.
The reaction conditions for the preparation of thallium(III) acetate from thallium(III) oxide are summarized in the table below.
| Starting Material | Reagents | Temperature | Product |
| Thallium(III) oxide | 80% Acetic acid, Acetic anhydride | 80-90 °C | Thallium(III) acetate |
In-Situ Generation of Thallium(III) Acetate for Reaction Optimization
In many organic synthesis applications, the isolation of thallium(III) acetate is not necessary. Instead, it can be generated in-situ from more stable or readily available precursors. This approach is often preferred for reaction optimization as it allows for the direct use of the reactive species in the reaction mixture. For instance, thallium(III) acetate can be formed in the reaction medium and immediately participate in subsequent transformations, such as in the oxidation of arenecarbaldehyde 4-methylquinolin-2-yl hydrazones to form 3-aryl-9-methyl-1,2,4-triazolo[4,3-a]quinolines. niscpr.res.in In such cases, the reaction is carried out in solvents like acetic acid, which also serves as a reactant in the formation of the thallium(III) acetate intermediate. niscpr.res.in
The in-situ generation of thallium(III) species is a common strategy in various organic transformations, including oxidative rearrangements and cyclization reactions. researchgate.net This method avoids the handling of the potentially hygroscopic and toxic solid thallium(III) acetate.
Oxidative Conversion of Thallium(I) Species to Thallium(III) Acetate for Research Applications
An alternative and widely used method for preparing thallium(III) acetate, particularly for research applications in organic synthesis, is the oxidation of thallium(I) compounds. Thallium(I) acetate (TlOAc) is a common and stable starting material for this purpose. The oxidation can be achieved using various oxidizing agents.
One established method involves the use of lead tetraacetate (Pb(OAc)₄). researchgate.net Lead tetraacetate is a powerful oxidizing agent capable of converting thallium(I) to thallium(III). researchgate.netslideshare.netjuniperpublishers.com This reaction is advantageous as it directly provides thallium(III) acetate in an acetic acid medium, which is often the desired solvent for subsequent organic reactions.
Another approach is the oxidation of thallium(I) salts with halogens, such as chlorine. Bubbling chlorine gas through a suspension of a thallium(I) halide, like thallium(I) chloride (TlCl), in a suitable solvent can produce the corresponding thallium(III) halide. thieme-connect.de While this method directly yields a thallium(III) halide, subsequent anion exchange could be employed to form thallium(III) acetate.
Furthermore, hydrogen peroxide has been explored as an oxidizing agent for converting thallium(I) to thallium(III). google.com This oxidation can be performed in both acidic and alkaline conditions, and the resulting thallium(III) species can be utilized in further reactions. google.com
The following table summarizes various oxidative methods for the conversion of thallium(I) to thallium(III) species, which can then be used to generate thallium(III) acetate.
| Thallium(I) Precursor | Oxidizing Agent | Product |
| Thallium(I) acetate | Lead tetraacetate | Thallium(III) acetate |
| Thallium(I) chloride | Chlorine | Thallium(III) chloride |
| Thallium(I) sulfate | Hydrogen peroxide | Thallium(III) ions |
Comprehensive Analysis of Reactivity and Mechanistic Pathways
Electrophilic Aromatic Thallation Reactions
Electrophilic aromatic thallation is a characteristic reaction of aromatic compounds, serving as a valuable method for introducing substituents into an aromatic system. wikipedia.org Thallium(III) acetate (B1210297) acts as a source of the electrophilic species that attacks the electron-rich aromatic ring.
The reaction of an aromatic compound with thallic acetate or its more reactive trifluoroacetate (B77799) counterpart, thallium(III) trifluoroacetate (TTFA), leads to the direct substitution of a hydrogen atom on the aromatic ring with a thallium(III) species. This process, known as nuclear thallation, results in the formation of stable, isolable arylthallium(III) dicarboxylate derivatives. acs.orgscielo.org.mx For instance, the reaction of an aromatic hydrocarbon (Ar-H) with thallium(III) trifluoroacetate yields the corresponding arylthallium(III) bis(trifluoroacetate) (Ar-Tl(O₂CCF₃)₂). acs.org These organothallium intermediates are versatile precursors in organic synthesis, notably in the preparation of aryl iodides. scite.ai
The general transformation can be represented as: Ar-H + Tl(OAc)₃ → Ar-Tl(OAc)₂ + HOAc
These arylthallium compounds have shown chemical behavior similar to iodine-substituted compounds and can be readily converted to them. scielo.org.mx
The proposed mechanism involves two main stages:
Formation of a π-complex: The electrophilic thallium(III) species initially interacts with the π-electron system of the aromatic ring to form a rapidly established π-complex. rsc.org
Rate-determining conversion to a σ-complex: This intermediate π-complex then slowly transforms into a more stable σ-complex (also known as an arenium ion), where the thallium atom is covalently bonded to a carbon atom of the ring. This step is the rate-determining step of the reaction. rsc.org
Deprotonation: Finally, a base removes a proton from the σ-complex, restoring the aromaticity of the ring and yielding the final arylthallium(III) product.
Kinetic studies have reported an energy of activation of approximately 27 kcal/mol for this process. scite.ai A significant primary kinetic isotope effect (kH/kD) of 4.3 has been observed, indicating that the C-H bond is broken in the rate-determining step. rsc.org The mechanism can be complicated by competing one-electron transfer (free radical) pathways, especially with certain substrates and conditions. acs.org
The rate and regioselectivity (the position of attack on the ring) of electrophilic aromatic thallation are profoundly influenced by the nature of the substituents already present on the aromatic ring. lumenlearning.comnumberanalytics.com
Reactivity: Substituents are broadly classified as activating or deactivating.
Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. This increased reactivity accelerates the rate of thallation. lumenlearning.comlibretexts.org Examples include hydroxyl (–OH), alkoxy (–OR), and alkyl (–R) groups. libretexts.orgpitt.edu For instance, an –OH substituent can make the ring 1000 times more reactive than benzene (B151609) in nitration. libretexts.org
Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and slowing down the reaction rate. lumenlearning.comlibretexts.org Examples include nitro (–NO₂), carbonyl (–C=O), and cyano (–CN) groups. libretexts.orgpitt.edu A nitro group can make the ring over 10 million times less reactive. libretexts.org
Selectivity (Directing Effects): Substituents also direct the incoming electrophile to specific positions on the ring.
Ortho, Para-Directors: Activating groups generally direct the incoming thallium electrophile to the ortho and para positions. pitt.edu This is because they can effectively stabilize the positive charge in the intermediate σ-complex through resonance when the attack occurs at these positions. lumenlearning.com Halogens are an exception; they are deactivating due to their inductive electron withdrawal but are ortho, para-directing because their lone pairs can donate electrons through resonance. pitt.edulibretexts.org
Meta-Directors: Deactivating groups (with the exception of halogens) direct the incoming electrophile to the meta position. pitt.edu This is because the meta position is the least destabilized during the formation of the σ-complex. lumenlearning.com
The Hammett correlation, which relates reaction rates to substituent electronic properties, shows a better correlation with σ⁺ values, yielding a large negative ρ⁺ value of –8.3. This indicates a significant development of positive charge in the transition state, more so than in corresponding mercuriation reactions. rsc.org
| Substituent Group | Effect on Reactivity | Directing Effect | Classification Examples |
|---|---|---|---|
| -OH, -NH₂, -OR | Strongly Activating | Ortho, Para | Phenol (B47542), Anisole, Aniline |
| -R (Alkyl) | Activating | Ortho, Para | Toluene |
| -F, -Cl, -Br, -I | Deactivating | Ortho, Para | Chlorobenzene |
| -NO₂, -CN, -C(O)R | Strongly Deactivating | Meta | Nitrobenzene, Benzonitrile, Acetophenone |
The reactivity of the thallium(III) electrophile is highly dependent on the reaction medium, including the solvent and the presence of acid catalysts.
Acid Catalysis: The use of strong acids, such as trifluoroacetic acid (TFA), significantly enhances the electrophilicity of the thallium(III) species. scite.airsc.org this compound itself is often used in acetic acid. researchgate.net In TFA, this compound is converted to the more reactive thallium(III) trifluoroacetate (TTFA). scite.ai The highly acidic environment protonates the acetate ligands, making the thallium center more electron-deficient and therefore a much stronger electrophile. This allows for the thallation of even deactivated aromatic rings.
Solvent Interactions: The choice of solvent can dramatically affect the outcome of thallation reactions. Solvents can stabilize the electrophilic species, the intermediates, or the transition states. For neutral electrophiles, solvation can enhance their electrophilic power. nih.gov In the context of thallation, solvents like TFA or acetic acid not only act as solvents but also participate directly in the reaction by generating the active electrophile. scite.airsc.org The addition of co-solvents like acetonitrile (B52724) can be used to moderate reactivity or prevent substrate degradation under harsh acidic conditions. scite.ai In some cases, the solvent's coordinating ability is crucial; for example, stable dimethyl sulfoxide (B87167) (DMSO) solvates of thallium(III) can be prepared from aqueous acidic solutions, highlighting the strong interaction between the thallium(III) ion and the solvent. slu.se
Oxythallation and Related Addition Reactions
Oxythallation involves the addition of a thallium(III) salt and an oxygen-containing nucleophile (from water, an alcohol, or a carboxylic acid) across a carbon-carbon double or triple bond. This compound is a common reagent for these transformations. researchgate.netnih.gov
When alkenes are treated with thallium(III) acetate, an electrophilic addition occurs. The thallium(III) species adds to the double bond, forming an organothallium intermediate. This intermediate is typically unstable and undergoes further reaction, often a reductive displacement of the thallium group, to yield oxidized products.
A general mechanism for the oxythallation of an alkene in the presence of an alcohol (ROH) is:
Electrophilic Attack: The Tl(OAc)₃ attacks the alkene double bond to form a cyclic or open-chain cationic intermediate.
Nucleophilic Trapping: The solvent (e.g., methanol (B129727), water, or acetic acid) acts as a nucleophile, attacking the intermediate to form an oxythallated adduct. nih.gov
Dethallation: The C-Tl bond is cleaved, often with reduction of Tl(III) to Tl(I), leading to the final product. This step can proceed through different pathways, leading to various products such as glycols, ethers, or carbonyl compounds via rearrangement.
For example, the reaction of a homoallylic alcohol with this compound in methanol resulted in the formation of dimethoxylated addition products. nih.gov The first step is the electrophilic addition of thallium(III), assisted by the internal hydroxyl group, to form an oxythallated adduct. This intermediate can then be attacked by methanol to yield the final products. nih.gov Similarly, this compound is known to react with alkynes, leading to their oxidation. researchgate.net
| Unsaturated System | Reagent | Solvent/Nucleophile | Typical Products |
|---|---|---|---|
| Alkene | This compound | Methanol/Water | Diols, Ethers, Carbonyls (via rearrangement) |
| Alkyne | This compound | Acetic Acid | Oxidized products (e.g., dicarbonyls) |
| Homoallylic Alcohol | This compound | Methanol | Dimethoxylated addition products |
Formation and Characterization of Organothallium(III) Adducts and Intermediates
The reaction of thallium(III) acetate with alkenes, a process known as oxythallation, proceeds through the formation of organothallium(III) intermediates. The initial step involves the electrophilic addition of the thallium(III) species to the carbon-carbon double bond. This addition leads to the formation of a transient, positively charged intermediate, which is often described as a thalliiranium ion (a three-membered ring containing thallium) or a more open, carbocationic species.
The nature of this intermediate is influenced by the structure of the alkene and the reaction conditions. Following its formation, a nucleophile attacks the intermediate. This nucleophile can be the solvent (such as methanol or acetic acid) or the acetate ion from the thallium salt itself. This step results in the formation of a stable, yet often transient, oxythallation adduct—an organothallium(III) compound where a carbon-thallium bond and a carbon-oxygen bond have been formed across the original double bond.
These organothallium(III) adducts are generally unstable and are typically not isolated. psu.edu Their existence is primarily inferred from the structures of the final reaction products and through spectroscopic analysis in specialized cases. For instance, the treatment of strained olefins like norbornene and its derivatives with thallium(III) acetate in methanol has been shown to afford stable cis-exo-acetoxythallation adducts. bohrium.com The characterization of such adducts, when possible, involves techniques like ¹H and ¹³C NMR spectroscopy. bohrium.comdtic.mil In many reactions, these intermediates are directly converted in situ to the final organic products. niscair.res.in
Table 1: Examples of Characterized Organothallium(III) Adducts
| Alkene Substrate | Reagent System | Adduct Type | Reference |
| Norbornene | Tl(OAc)₃ in Methanol | cis-exo-Acetoxythallation adduct | bohrium.com |
| Norbornadiene | Tl(OAc)₃ in Methanol | cis-exo-Acetoxythallation adduct | bohrium.com |
| Benzonorbornadiene | Tl(OAc)₃ in Methanol | cis-exo-Acetoxythallation adduct | bohrium.com |
Mechanistic Studies of Organothallium(III) Adduct Decomposition
The synthetic utility of oxythallation reactions stems from the subsequent decomposition of the initially formed organothallium(III) adduct. The pathway of this decomposition dictates the structure of the final product. The crucial step in the decomposition is the heterolysis of the carbon-thallium (C-Tl) bond.
Mechanistic studies suggest that this C-Tl bond cleavage proceeds via a transition state that has significant carbocationic character. psu.edu The thallium species departs as a thallium(I) salt, a reduction that is energetically favorable. The resulting carbocationic center can then undergo one of several transformations:
Nucleophilic Substitution: The carbocation can be trapped by a solvent molecule or another nucleophile present in the reaction mixture. This pathway often leads to the formation of diols or their derivatives (e.g., glycol diacetates).
Elimination: A proton can be lost from an adjacent carbon, leading to the formation of an enol or an allyl derivative.
Rearrangement: The carbocation can undergo rearrangement, such as a 1,2-hydride or 1,2-alkyl/aryl shift, to form a more stable carbocationic intermediate. This rearranged intermediate then leads to the final product, often a ketone or an aldehyde. psu.edu
Kinetic studies of olefin oxidation by thallium(III) salts have shown that the reaction is typically first-order with respect to both the olefin and the thallium(III) concentration. bohrium.comacs.org The specific products formed depend heavily on the structure of the olefin and the reaction conditions, particularly the solvent and the counter-ions on the thallium salt.
Regioselectivity and Stereoselectivity in Oxythallation Processes
Oxythallation reactions often exhibit high degrees of regioselectivity and stereoselectivity, which are critical for their application in targeted organic synthesis.
Regioselectivity: The regioselectivity of the initial addition step generally follows Markovnikov's rule. The electrophilic thallium(III) species adds to the less substituted carbon of the double bond, while the nucleophile adds to the more substituted carbon, which is better able to stabilize the positive charge in the transition state. For example, in the oxidation of terminal olefins, this leads to the formation of ketones after rearrangement. When substituted benzonorbornadienes are used, regioisomeric mixtures of adducts can be obtained. bohrium.com
Stereoselectivity: The stereochemistry of the addition across the double bond can be either anti or syn, depending on the substrate and reaction conditions.
Syn-addition: In contrast, with strained or sterically hindered systems like norbornene derivatives, syn-addition is exclusively observed. bohrium.com The reaction of thallium(III) acetate with norbornene in methanol, for example, yields only the cis-exo-acetoxythallation adduct. bohrium.com This outcome is attributed to the steric hindrance of the endo face, forcing both the electrophile and the nucleophile to approach from the more accessible exo face. In some cases, the reaction may proceed through a concerted or near-concerted addition mechanism. nih.govresearchgate.net
Comparative Mechanistic Studies with Other Heavy Metal Oxy-metallation Reactions
Oxythallation shares mechanistic features with other heavy metal-mediated oxidations, such as those involving mercury(II) acetate and lead(IV) acetate. However, there are also significant differences in reactivity and product outcomes.
Comparison with Oxymercuration: Oxymercuration is perhaps the most analogous reaction. Both involve the formation of a three-membered ring-like intermediate (a mercurinium or thalliiranium ion). However, organomercury adducts are generally much more stable than their organothallium counterparts and can often be isolated. The decomposition of the C-Hg bond typically requires a separate reductive step (e.g., with sodium borohydride), whereas the C-Tl bond cleaves spontaneously. Furthermore, the product distribution can differ; in the reaction with norbornene derivatives, thallium(III) acetate leads to acetoxythallation, whereas oxymercuration results in methoxymercuration. bohrium.com
Comparison with Lead(IV) Acetate: Lead(IV) acetate is another powerful oxidant used for similar transformations. wikipedia.org Both Tl(OAc)₃ and Pb(OAc)₄ can effect the oxidative rearrangement of ketones and olefins. psu.eduresearchgate.netelectronicsandbooks.com However, lead(IV) acetate is more prone to participate in homolytic (radical) reaction pathways, in addition to the electrophilic (ionic) pathways common with thallium(III) acetate. electronicsandbooks.com This can lead to different product profiles and side reactions. While both can oxidize ketones, the specific conditions and resulting product distributions can vary.
Table 2: Mechanistic Comparison of Heavy Metal Oxidants
| Feature | Thallium(III) Acetate | Mercury(II) Acetate | Lead(IV) Acetate |
| Primary Mechanism | Electrophilic addition (ionic) | Electrophilic addition (ionic) | Electrophilic addition and radical pathways |
| Intermediate Stability | Generally unstable, transient | Stable, often isolable | Variable, can be unstable |
| Decomposition | Spontaneous heterolysis of C-metal bond | Requires a separate reductive step | Spontaneous or thermally induced |
| Common Products | Ketones, aldehydes, glycols (via rearrangement) | Alcohols (after reduction) | Acetoxylated products, rearranged carbonyls |
Oxidative Rearrangements Mediated by Thallium(III) Acetate
One of the most powerful applications of thallium(III) acetate in synthesis is its ability to mediate oxidative rearrangements, enabling the construction of complex molecular skeletons from simpler precursors.
Carbon Skeleton Rearrangements via 1,2-Migration (e.g., Chalcones to Isoflavones)
A classic example of a thallium(III)-mediated rearrangement is the synthesis of isoflavones from chalcones. niscair.res.in This transformation is biomimetic, mimicking the key aryl migration step in the biosynthesis of isoflavonoids in plants. libretexts.org The reaction proceeds via an oxidative 1,2-aryl shift. libretexts.orgrsc.org
The proposed mechanism involves the following key steps:
The chalcone, which is an α,β-unsaturated ketone, reacts with thallium(III) acetate (or more commonly in this context, thallium(III) nitrate) in an alcoholic solvent like methanol. acs.org
An organothallium intermediate is formed by the addition of thallium(III) to the enol ether of the chalcone.
This intermediate then undergoes a 1,2-migration of the aryl group from the β-carbon to the α-carbon. The departure of the thallium(I) species facilitates this rearrangement.
The resulting rearranged intermediate cyclizes and subsequently eliminates the alcohol to form the stable, aromatic isoflavone (B191592) ring system.
This method provides a direct and efficient route to a wide variety of naturally occurring and synthetic isoflavones. The choice of thallium salt can influence the outcome; for instance, using thallium(III) p-tosylate can also effectively promote this rearrangement. niscair.res.in
Table 3: Thallium(III)-Mediated Synthesis of Isoflavones from Chalcones
| Starting Chalcone | Thallium(III) Reagent | Resulting Isoflavone | Reference |
| 2'-Hydroxychalcone | Tl(NO₃)₃ in Methanol | Isoflavone | acs.org |
| 2'-Benzyloxy-4,4'-dimethoxychalcone | Tl(OAc)₃ in Methanol | 4',7-Dimethoxyisoflavone (after debenzylation) | |
| Flavanones (isomeric to chalcones) | Thallium(III) p-tosylate (TTS) | Isoflavones | niscair.res.in |
Oxidative Rearrangements of Ketones and Enolizable Compounds
Thallium(III) acetate is also effective in promoting the oxidative rearrangement of various ketones and other enolizable compounds. The reaction pathway depends on the substrate structure and the specific thallium reagent used.
For simple enolizable ketones, the reaction often leads to α-acetoxylation. The mechanism is believed to involve the formation of a thallium(III) enolate, which then undergoes intramolecular delivery of an acetate group with the concomitant reduction of Tl(III) to Tl(I). The oxidation of several steroid ketones with thallium(III) acetate has been shown to result in acetoxylation, dehydrogenation, or carbon skeleton rearrangement, depending on the specific structure. rsc.org
A particularly useful transformation is the oxidative rearrangement of alkyl aryl ketones to yield esters of α-arylalkanoic acids, which are precursors to important non-steroidal anti-inflammatory drugs (NSAIDs). psu.eduresearchgate.net This reaction, typically carried out with thallium(III) nitrate (B79036) in methanol, involves a 1,2-aryl migration. The ketone is converted to its enol or enol ether, which is then attacked by the thallium(III) salt. The subsequent 1,2-aryl shift, similar to the isoflavone synthesis, leads to the rearranged ester product.
In other cases, such as with flavanones (which are cyclic ketones), treatment with thallium(III) acetate in acetic acid leads to dehydrogenation to form the corresponding flavones. researchgate.net However, changing the reagent to thallium(III) p-tosylate can switch the reaction pathway to an oxidative rearrangement, yielding isoflavones. niscair.res.in
Table 4: Oxidative Transformations of Ketones with Thallium(III) Acetate
| Ketone Substrate | Reaction Type | Product |
| Steroid Ketones | Acetoxylation / Dehydrogenation / Rearrangement | α-Acetoxyketones / Enones / Rearranged skeleton |
| Alkyl Aryl Ketones | Oxidative Rearrangement (1,2-Aryl Shift) | α-Arylalkanoic Acid Esters |
| Flavanones | Dehydrogenation | Flavones |
| α,β-Unsaturated Ketones | Oxidative Rearrangement | 1,2-Diketones |
Ring Contraction Reactions in Cyclic Systems
Thallium(III) salts, including this compound (TTA), are effective reagents for promoting ring contraction reactions in various cyclic systems. acs.orgereztech.com This transformation provides a valuable method for synthesizing smaller ring structures, such as cyclopentanes and indanes, from larger cyclic precursors. acs.orgereztech.com The reactions have been demonstrated on cyclic olefins, cyclic ketones, and homoallylic alcohols. acs.orgereztech.com
A notable example is the oxidation of 2-(3,4-dihydronaphthalen-1-yl)-ethanol with TTA in aqueous acetic acid, which yields an indan (B1671822) derivative through a ring contraction process in good to moderate yields. acs.org The stereochemical outcome of these rearrangements can be highly selective. In the oxidation of certain protected decalol derivatives, high diastereoselectivity is achieved, which is attributed to the coordination between the thallium(III) metal center and an oxygen atom within the substrate during the rearrangement step. wikipedia.org
Table 1: Ring Contraction Reactions Mediated by Thallium(III) Salts
| Substrate | Thallium Salt | Product | Yield | Reference |
|---|---|---|---|---|
| 2-(3,4-dihydronaphthalen-1-yl)-ethanol | This compound (TTA) | Indan derivative | Good to moderate | acs.org |
| Tertiary homoallylic alcohols (lacking allylic methyl group) | Thallium(III) Nitrate (TTN) | Indans | - | acs.org |
| Protected 2-(3,4-Dihydro-1-naphthalen-1-yl)propan-1-ol (ether derivatives) | Thallium(III) Nitrate (TTN) | Ring contraction product | 63-71% | wikipedia.org |
Oxidative Cleavage and Rearrangement of Cyclopropane (B1198618) Rings
This compound is a proficient reagent for the oxidative cleavage of cyclopropane rings. rsc.org It has been shown to be more selective than lead tetraacetate in similar reactions, often furnishing a single product in high yield. rsc.org The reaction mechanism is understood to be a two-step process that proceeds through the formation of an organothallium intermediate, which then undergoes decomposition. rsc.org
The stereochemistry of this transformation has been investigated, particularly with bicyclo[n.1.0]alkanes. rsc.org It is rationalized by a trans addition mechanism. rsc.org For instance, the cleavage of norcarane (B1199111) (bicyclo[4.1.0]heptane) with this compound stereospecifically produces the trans ring-opened product, trans-2-acetoxymethylcyclohexyl acetate. rsc.org In contrast, bicyclo[2.1.0]pentane is cleaved exclusively at the internal C-C bond. rsc.org
Table 2: Oxidative Cleavage of Cyclopropane Rings with this compound
| Substrate | Key Product(s) | Stereochemistry / Observation | Reference |
|---|---|---|---|
| Phenylcyclopropane | 1-phenyl-1,3-diacetoxypropane, trans-cinnamyl acetate | - | rsc.org |
| Norcarane (Bicyclo[4.1.0]heptane) | trans-2-acetoxymethylcyclohexyl acetate | Stereospecific trans ring-opening | rsc.org |
| Bicyclo[3.1.0]hexane | Diacetate products | The cis isomer was absent from the diacetate fraction | rsc.org |
| Bicyclo[2.1.0]pentane | trans-diacetate | Exclusive cleavage of the internal bond | rsc.org |
Elucidation of Transient Intermediates and Transition States in Rearrangement Pathways
The mechanistic pathways of this compound-mediated rearrangements are characterized by the involvement of distinct transient species. In the oxidative cleavage of cyclopropanes, the formation of an organothallium compound as a reaction intermediate is a key mechanistic feature. rsc.orgnih.gov The reaction proceeds through the formation and subsequent decomposition of this intermediate. rsc.org Kinetic studies on the cleavage of substituted arylcyclopropanes have provided further insights into the rate-determining steps and the nature of the transition states involved. nih.gov
For ring contraction reactions, the geometry of the transition state plays a crucial role in determining the stereochemical outcome. The high diastereoselectivity observed in the ring contraction of certain cyclic alcohols is explained by a transition state that involves coordination between the thallium(III) ion and a substrate-bound oxygen atom. wikipedia.org This interaction helps to orient the molecule for the subsequent bond migration. wikipedia.org Furthermore, the strain within the bicyclic system has been shown to strongly influence the transition state leading to cleavage. rsc.org
Diverse Oxidative Transformations in Organic Synthesis
This compound serves as a versatile oxidizing agent, capable of effecting a range of useful transformations beyond rearrangement reactions. Its utility extends to dehydrogenation, oxidation of various functional groups, and the conversion of alkynes to valuable carbonyl compounds.
Dehydrogenation Reactions (e.g., Flavanones to Flavones)
This compound provides a facile and efficient method for the dehydrogenation of flavanones to produce flavones. wikipedia.orgrsc.org This transformation proceeds in high, often almost quantitative, yields. wikipedia.org The reaction is typically carried out by treating the flavanone (B1672756) with this compound in a suitable solvent such as acetic acid or acetonitrile. wikipedia.orgrsc.org This oxidative conversion represents a convenient and high-yielding synthetic route to flavones, which are an important class of flavonoids. ereztech.comrsc.org
Table 3: Dehydrogenation of Flavanones to Flavones with this compound
| Substrate Class | Reagent & Solvent | Product Class | Yield | Reference |
|---|---|---|---|---|
| Flavanones | TTA in Acetic Acid | Flavones | Almost Quantitative | wikipedia.org |
| Flavanones | TTA in Acetonitrile | Flavones | Facile conversion | rsc.org |
Oxidation of Thiols to Disulfides
The oxidation of thiols (mercaptans) to disulfides is a fundamental and well-established reaction in organic chemistry, achievable through a wide variety of oxidizing agents. biolmolchem.comslideshare.net This process involves the coupling of two thiol molecules to form a sulfur-sulfur bond. slideshare.net The general reactivity for the oxidation of mercaptans by various oxidants follows the order: ArSH > HOOCCH₂SH > RCH₂SH > RR'CHSH > RR'R"CSH. biolmolchem.com However, while thallium-containing compounds are known oxidants, specific and detailed research on the application of this compound for the direct conversion of thiols to disulfides is not extensively documented in the surveyed literature.
Conversion of Alkynes to Carbonyl Compounds
Table 4: Conversion of Alkynes to Carbonyls with Thallium(III) Salts
| Substrate Type | Thallium Salt | Intermediate / Product | Key Observation | Reference |
|---|---|---|---|---|
| Terminal Acetylenes | This compound | Oxythallation Adduct, then Ketone | The oxythallation adduct is an isolable intermediate. | rsc.org |
| Diaryl Alkynes | Thallium(III) Nitrate | Benzil (B1666583) | Product structure depends on the alkyne. | sci-hub.se |
| Dialkyl Alkynes | Thallium(III) Nitrate | α-Acyloxy ketone | Product structure depends on the alkyne. | sci-hub.se |
Alpha-Oxidation of Carbonyl Compounds and Enol Ethers
Thallium(III) acetate serves as a potent reagent for the alpha-oxidation of carbonyl compounds, a reaction of significant value in organic synthesis for introducing functionality adjacent to a carbonyl group. This transformation typically proceeds through an enol or enolate intermediate, which is then oxidized by the Tl(III) salt.
The mechanism for the acid-catalyzed alpha-halogenation of ketones, which provides a conceptual parallel, begins with the formation of an enol tautomer. libretexts.org This enol, being electron-rich, acts as a nucleophile. libretexts.org In the context of thallium(III) acetate oxidation, the enol form of the carbonyl compound attacks the thallium(III) center, leading to an organothallium intermediate. Subsequent steps involve the intramolecular transfer of the acetate group from thallium to the alpha-carbon, followed by the reductive elimination of thallium(I) acetate, yielding the α-acetoxy carbonyl compound.
For enol ethers, the reaction pathway is similar. The electron-rich double bond of the enol ether attacks the thallium(III) acetate. This is followed by the addition of an acetate ion to the more substituted carbon and subsequent elimination, leading to the formation of α-acetoxy ketones or aldehydes upon workup.
The reactivity in these oxidations is influenced by the structure of the carbonyl compound. Enolization is often the rate-determining step, and thus, ketones that readily form enols are more susceptible to oxidation. The reaction conditions, such as the solvent and temperature, can be optimized to improve yields and selectivity. While a variety of oxidizing agents can achieve α-oxidation, thallium(III) acetate provides a useful method, particularly for specific substrates where other reagents may fail or lead to side products. thieme-connect.de
Table 1: Examples of Alpha-Oxidation using Thallium(III) Reagents
| Substrate | Reagent | Product | Ref. |
| Chalcones | Thallium(III) acetate | Isoflavones | rsc.org |
| Cyclic β-keto esters | Manganese(II) acetate (Illustrative of α-hydroxylation) | α-Hydroxy cyclic β-keto esters | thieme-connect.de |
| Ketones (general) | Peroxycarboxylic acids (Baeyer-Villiger) | Esters | libretexts.org |
This table includes examples of related alpha-oxidation and rearrangement reactions to provide context for the functionalization of the alpha position of carbonyl compounds.
Oxidative Functionalization of Nitrogen-Containing Substrates (e.g., Hydrazones)
Thallium(III) acetate is an effective oxidant for various nitrogen-containing compounds, with its reactivity towards hydrazones being a notable example. The oxidation of hydrazones can lead to a variety of products, depending on the substrate structure and reaction conditions.
A key reaction is the conversion of aldehyde- or ketone-derived hydrazones into geminal azoacetates. mdpi.com The oxidation of arylhydrazones with thallium(III) acetate has been studied kinetically, revealing a first-order dependence on both the substrate and the oxidant. niscpr.res.in The reaction is accelerated by electron-releasing substituents on the benzaldehyde (B42025) moiety and retarded by electron-withdrawing groups, indicating the development of positive charge in the transition state. niscpr.res.in
The proposed mechanism for the oxidation of arylhydrazones involves the formation of an initial complex between the hydrazone and Tl(III). This is followed by a rate-determining step which can be envisioned in two ways. One pathway involves electrophilic attack at the methine carbon, while an alternative involves initial coordination of Tl(III) to the amino-type nitrogen of the hydrazone. niscpr.res.in This is consistent with the known interactions between amines and Tl(III). niscpr.res.in The intermediate then collapses, often with the transfer of an acetate group, to yield products such as the cis-monohydrazone of benzil in certain cases. niscpr.res.in The similarities in reaction outcomes between Tl(III) acetate and lead(IV) acetate in hydrazone oxidations have been noted. mdpi.comniscpr.res.in
The versatility of hydrazone oxidation is a cornerstone of modern organic synthesis, providing access to diazo compounds or functionalized azo compounds. nih.govnih.gov These reactions often proceed via radical intermediates, highlighting the diverse mechanistic pathways available for hydrazone functionalization. researchgate.net
Table 2: Kinetic Data for the Oxidation of Substituted Benzaldehyde Phenylhydrazones by Thallium(III) Acetate
| Substituent in Benzaldehyde | Reaction Rate Constant (k) | Hammett Substituent Constant (σ) | Ref. |
| p-OCH3 | Accelerated | -0.27 | niscpr.res.in |
| p-CH3 | Accelerated | -0.17 | niscpr.res.in |
| H | Reference | 0.00 | niscpr.res.in |
| p-Cl | Retarded | +0.23 | niscpr.res.in |
| p-NO2 | Retarded | +0.78 | niscpr.res.in |
Data illustrates the electronic effects on the reaction rate, supporting a mechanism with an electrophilic character. niscpr.res.in
Oxidative Decarboxylation of Carboxylic Acids via Radical Intermediates
The oxidative decarboxylation of carboxylic acids is a fundamental transformation that converts an acid into a product with one fewer carbon atom, typically proceeding through a radical intermediate. osaka-u.ac.jpscielo.org.bo While reagents like lead(IV) acetate are classic examples for this reaction, thallium(III) acetate can facilitate similar transformations. scielo.org.bo
The general mechanism involves the initial formation of a metal carboxylate salt, in this case, a thallium(III) carboxylate. osaka-u.ac.jp Homolytic cleavage of the oxygen-thallium bond is induced, often by heat or light, to generate a carboxyl radical (RCOO•) and a thallium(II) species. The carboxyl radical is highly unstable and rapidly loses carbon dioxide (CO₂) to form an alkyl or aryl radical (R•). osaka-u.ac.jpresearchgate.net
The fate of the resulting radical (R•) depends on the reaction conditions and the substrate's structure. It can be further oxidized to a carbocation, abstract a hydrogen atom to form an alkane, or be trapped by other species in the reaction mixture. In the presence of a suitable oxidant like Cu(II), which is sometimes added as a co-catalyst, the radical can be efficiently oxidized to a carbocation, which then leads to alkenes or substitution products. scielo.org.bo
This method is particularly valuable for generating radicals under relatively mild conditions from readily available carboxylic acids. researchgate.net The high functional group tolerance of radical reactions makes oxidative decarboxylation a powerful tool in the late-stage functionalization of complex molecules. osaka-u.ac.jpresearchgate.net
Oxidation of Monosaccharides and Related Carbohydrate Derivatives
The oxidation of monosaccharides and their derivatives is a key reaction in carbohydrate chemistry, yielding aldonic acids, aldaric acids, or uronic acids, depending on the oxidant and reaction conditions. chemistrysteps.compressbooks.pub Thallium(III) acetate, as a strong oxidizing agent, can participate in these transformations.
The aldehyde group of an aldose is readily oxidized to a carboxylic acid, forming an aldonic acid. libretexts.org Mild oxidizing agents can achieve this selectively. libretexts.org Stronger oxidizing agents, such as nitric acid, oxidize both the aldehyde group and the primary alcohol group to form a dicarboxylic acid known as an aldaric acid. chemistrysteps.com
Given its high oxidation potential, thallium(III) acetate would be expected to behave as a strong oxidant, similar to nitric acid, capable of oxidizing both terminal functional groups of an aldose. The reaction would proceed with the open-chain form of the sugar, which is in equilibrium with the cyclic hemiacetal forms. libretexts.org The oxidation of the numerous secondary alcohol groups on the carbohydrate backbone is also possible, potentially leading to cleavage of C-C bonds, a reaction observed with powerful oxidants like periodate. pressbooks.pub
Ketoses, which lack an aldehyde group, are generally more resistant to oxidation. pressbooks.pub However, under basic or certain acidic conditions, ketoses can isomerize to aldoses, which are then susceptible to oxidation. chemistrysteps.com Therefore, the reaction of a ketose with thallium(III) acetate could also lead to oxidative cleavage products, depending on the precise conditions that may facilitate isomerization.
Table 3: Common Oxidation Products of Monosaccharides
| Starting Sugar | Oxidizing Agent | Major Product Type | Product Example (from D-Glucose) | Ref. |
| Aldose | Mild (e.g., Br₂/H₂O) | Aldonic Acid | D-Gluconic acid | pressbooks.pub |
| Aldose | Strong (e.g., HNO₃) | Aldaric Acid | D-Glucaric acid | chemistrysteps.com |
| Aldose/Ketose | Tollens' Reagent | Aldonic Acid | D-Gluconic acid | chemistrysteps.compressbooks.pub |
Oxidative Coupling Reactions Facilitated by Thallium(III) Acetate
Phenolic Oxidative Coupling Mechanisms
Thallium(III) acetate and its more reactive counterpart, thallium(III) trifluoroacetate (TTFA), are powerful reagents for effecting oxidative coupling of phenolic compounds. acs.org This class of reactions is fundamental to the biomimetic synthesis of many natural products that feature biaryl or polycyclic ether linkages. rsc.org
The mechanism of phenolic oxidative coupling generally proceeds through a one-electron oxidation of the phenol. The phenol coordinates to the Tl(III) center, followed by an intramolecular electron transfer to generate a phenoxy radical and a Tl(II) species. Alternatively, a direct single-electron transfer (SET) can occur. The resulting phenoxy radical is resonance-stabilized, with radical character delocalized over the ortho and para positions.
Two of these phenoxy radicals can then couple to form C-C or C-O bonds.
C-C Coupling: Dimerization via ortho-ortho, para-para, or ortho-para coupling leads to the formation of a biaryl linkage. Subsequent rearomatization yields the stable biphenol product.
C-O Coupling: Coupling between the oxygen of one radical and a carbon (ortho or para) of another leads to a diaryl ether linkage.
The regioselectivity of the coupling (C-C vs. C-O, and the specific positions of coupling) is highly dependent on the substitution pattern of the phenol, the solvent, and the specific thallium reagent used. Intramolecular versions of this reaction are particularly powerful for constructing complex polycyclic systems found in nature. rsc.org
Non-Phenolic Oxidative Coupling and Cross-Coupling Strategies
Beyond phenols, thallium(III) acetate promotes the oxidative coupling of a range of other electron-rich aromatic and heteroaromatic systems. These non-phenolic coupling reactions provide direct routes to form C-C bonds between aromatic rings, a process that is central to the synthesis of polymers, advanced materials, and complex organic molecules. acs.org
The general mechanism involves the initial formation of an arylthallium(III) species via electrophilic thallation of the aromatic ring. This stable intermediate can then be induced to couple. In the presence of a second aromatic nucleophile, an oxidative cross-coupling can occur. Alternatively, the arylthallium compound can undergo homocoupling. The process often involves the reductive elimination of Tl(I) to form the new biaryl bond.
A significant application of this chemistry is in the functionalization of heterocycles like indoles. rsc.org Oxidative coupling reactions involving the indole (B1671886) nucleus can occur at various positions, though the 3-position is typically most nucleophilic. rsc.org These strategies are instrumental in the synthesis of indole alkaloids containing dimeric or complex coupled structures. rsc.org
These oxidative coupling methods represent an alternative to more modern palladium-catalyzed cross-coupling reactions, offering different reactivity patterns and selectivities. While the toxicity of thallium compounds necessitates careful handling, their unique oxidative power ensures their continued relevance in specialized synthetic applications. acs.orgrsc.org
Thallium Iii Acetate As a Strategic Reagent in Complex Synthetic Design
Implementation in Stereoselective and Regioselective Synthetic Sequences
Thallium(III) acetate (B1210297) has proven to be a valuable tool for achieving high levels of stereoselectivity and regioselectivity in a variety of organic transformations. Its ability to participate in concerted or stepwise mechanisms, often involving organothallium intermediates, allows for precise control over the formation of specific isomers.
One notable application is in the oxidative cyclization of unsaturated alcohols. The reaction of certain unsaturated alcohols with thallium(III) acetate can lead to the formation of substituted tetrahydrofurans with a high degree of stereocontrol. For instance, the cyclization of hex-4-en-1-ol derivatives using thallium(III) acetate in acidic aqueous acetone has been shown to produce trans-2,5-disubstituted tetrahydrofurans. researcher.life The stereochemical outcome is dictated by the geometry of the oxythallation step and the subsequent intramolecular attack of the hydroxyl group.
In the realm of flavonoid chemistry, thallium(III) nitrate (B79036), often generated in situ from thallium(III) acetate, has been employed in the oxidative rearrangement of flavanones. This reaction can proceed with high regioselectivity to yield isoflavones, a class of compounds with significant biological activity. For example, the thallium(III) p-tosylate mediated oxidative 2,3-aryl rearrangement of flavanones provides an efficient route to isoflavones like ipriflavone. researchgate.net The regioselectivity of the aryl migration is a key feature of this transformation.
The following table summarizes selected stereoselective and regioselective reactions facilitated by thallium(III) acetate:
| Substrate | Reagent/Conditions | Product | Selectivity | Yield (%) |
| Flavanone (B1672756) | Tl(OTs)₃, MeOH | Isoflavone (B191592) | Regioselective (2,3-aryl shift) | High |
| Hex-4-en-1-ol derivative | Tl(OAc)₃, aq. acetone, H⁺ | trans-2,5-disubstituted tetrahydrofuran | Stereoselective (trans) | Good |
| (±)-Flavanone | TTN·3H₂O, TMOF, HClO₄ | (±)-Methyl 2,3-dihydro-2-phenylbenzo[b]furan-3-carboxylate | Regioselective (ring contraction) | 75 |
Utility in the Construction of Advanced Intermediates for Complex Molecule Synthesis
The synthesis of complex molecules, such as natural products and pharmaceuticals, often relies on the efficient construction of advanced intermediates that contain key structural features of the target molecule. Thallium(III) acetate has been instrumental in the development of synthetic routes to such intermediates.
A significant application of thallium(III) acetate is in ring contraction reactions. The thallium(III)-mediated oxidative rearrangement of homoallylic alcohols has been utilized to synthesize indane derivatives, which are important building blocks for various bioactive compounds. nih.gov This transformation proceeds through an oxythallation-dethallation sequence, leading to a formal contraction of a six-membered ring to a five-membered ring.
Furthermore, thallium(III) acetate has been employed in the synthesis of bicyclic and spirocyclic systems. For instance, the asymmetric synthesis of bicyclic intermediates, which are precursors to steroids and other natural products, can be achieved through strategic cyclization reactions. researchgate.net The ability of thallium(III) acetate to promote intramolecular carbon-carbon bond formation is key to the success of these transformations. Spirooxindoles, a privileged scaffold in medicinal chemistry, can also be accessed through multi-component reactions where thallium(III) acetate can play a role in oxidative steps. beilstein-journals.orgbeilstein-journals.org
The table below highlights the utility of thallium(III) acetate in constructing advanced synthetic intermediates:
| Intermediate Class | Synthetic Strategy | Role of Thallium(III) Acetate | Example Application |
| Indanes | Ring contraction of homoallylic alcohols | Oxidative rearrangement | Synthesis of bioactive molecules |
| Bicyclic Systems | Intramolecular cyclization | Promotes C-C bond formation | Precursors for natural products |
| Spiro Compounds | Multi-component reactions/oxidative cyclization | Oxidant and cyclization promoter | Synthesis of spirooxindoles |
Comparative Reagent Selectivity and Efficiency with Other Metal-Based Oxidants
The choice of an oxidizing agent is a critical decision in synthetic planning, with selectivity and efficiency being paramount considerations. Thallium(III) acetate often exhibits distinct advantages over other common metal-based oxidants, such as lead(IV) acetate and palladium catalysts.
In the oxidative rearrangement of flavanones, both thallium(III) nitrate (derived from the acetate) and lead(IV) acetate can effect the transformation. However, the reaction conditions and product distributions can vary significantly. scispace.comresearchgate.net For certain substrates, thallium(III) reagents may offer higher yields and cleaner reactions.
When compared to palladium-catalyzed C-H activation reactions, thallium(III) acetate offers a different mode of reactivity. Palladium catalysis often requires specific directing groups to achieve site selectivity, and the mechanism typically involves a Pd(0)/Pd(II) or Pd(II)/Pd(IV) cycle. nih.govnih.govmdpi.comrsc.org In contrast, thallium(III) acetate-mediated reactions often proceed through electrophilic thallation of an electron-rich substrate, followed by subsequent transformation of the organothallium intermediate. This can lead to complementary selectivity patterns.
The following table provides a comparative overview of thallium(III) acetate with other metal-based oxidants:
| Reaction Type | Thallium(III) Acetate | Lead(IV) Acetate | Palladium Catalysts |
| Oxidative Rearrangement of Flavanones | High yields, can be highly regioselective | Also effective, may lead to different product ratios | Not typically used for this transformation |
| Oxidation of Unsaturated Alcohols | Promotes cyclization to tetrahydrofurans | Can also effect cyclization, sometimes with different stereoselectivity | Can lead to Wacker-type oxidation or other transformations |
| C-H Functionalization | Electrophilic thallation mechanism | Can effect C-H acetoxylation | Catalytic, often requires directing groups for selectivity |
Development of Highly Specific Reaction Protocols Utilizing Thallium(III) Acetate
The unique reactivity of thallium(III) acetate has led to the development of highly specific reaction protocols for particular synthetic challenges. These protocols often exploit the specific coordination properties and oxidative potential of the thallium(III) center.
An example of a highly specific protocol is the intramolecular oxidative cyclization of arenecarbaldehyde 4-methylquinolin-2-yl hydrazones to afford 3-aryl-9-methyl-1,2,4-triazolo[4,3-a]quinolines. This reaction proceeds in high yield when mediated by thallium(III) acetate in acetic acid. rsc.org The specificity of this transformation is a result of the precise sequence of oxidation and intramolecular cyclization facilitated by the thallium reagent.
Another specific protocol involves the electrophilic aromatic thallation using thallium(III) trifluoroacetate (B77799) (often prepared from thallium(III) acetate), which serves as a simple and efficient method for the synthesis of aromatic iodides. mssm.edu The arylthallium ditrifluoroacetate intermediates formed in this reaction react rapidly with potassium iodide to yield the corresponding aryl iodide.
The development of such specific protocols underscores the strategic advantage of thallium(III) acetate in situations where other reagents may lack the required selectivity or efficiency. The ability to fine-tune the reactivity by modifying the counter-ions (e.g., acetate vs. trifluoroacetate) further enhances the versatility of thallium(III) reagents in designing specific synthetic transformations.
Catalytic Roles of Thallium Iii Acetate in Chemical Transformations
Applications as a Catalyst in Olefin Transformations and Polymerization Research
Thallium(III) acetate (B1210297) has been employed in several transformations involving olefins, primarily in oxidation and functionalization reactions. However, its role as a direct catalyst for olefin polymerization is not well-documented in scientific literature. Instead, its reactivity is often characterized by stoichiometric processes where the thallium(III) species is consumed and reduced to thallium(I).
In the context of olefin transformations, thallium(III) acetate facilitates the oxidation of alkenes to produce a variety of oxygenated products. For instance, the oxidation of styrene in the presence of thallium(III) acetate in diol solvents leads to the formation of cyclic ethers. The specific product is dependent on the diol used, with 1,2-ethanediol, 1,3-propanediol, and 1,4-butanediol yielding derivatives of 1,3-dioxolane, 1,3-dioxane, and 1,3-dioxepane, respectively. In a different transformation, the reaction of 1-octene with thallium(III) acetate in 1,2-ethanediol primarily affords 1-acetoxy-2-(2-hydroxyethoxy)octane. A key intermediate in these reactions, a stable alkoxythallate of styrene, has been isolated, providing insight into the reaction mechanism.
While not a direct polymerization catalyst, thallium(III) acetate has been used in conjunction with other reagents to modify polymers. For example, it has been used as a catalyst for the bromination of polystyrene resins in the presence of bromine, indicating a role in the functionalization of pre-formed polymers nih.gov.
The following table summarizes the products obtained from the oxidation of various olefins with thallium(III) acetate.
| Olefin Substrate | Diol Solvent | Main Product(s) |
| Styrene | 1,2-Ethanediol | 1,3-Dioxolane derivative |
| Styrene | 1,3-Propanediol | 1,3-Dioxane derivative |
| Styrene | 1,4-Butanediol | 1,3-Dioxepane derivative |
| 1-Octene | 1,2-Ethanediol | 1-Acetoxy-2-(2-hydroxyethoxy)octane |
It is important to note that in these transformations, the regeneration of the thallium(III) species is a critical step for the process to be truly catalytic.
Catalytic Pathways in Acetylene Conversion to Carbonyl Compounds
Thallium(III) salts, including thallium(III) acetate, have been shown to catalyze the hydration of terminal acetylenes to produce ketones wikipedia.org. This transformation is of synthetic importance as it provides a method for the conversion of alkynes to valuable carbonyl compounds. The reaction is believed to proceed through an oxythallation-dethallation mechanism.
The catalytic pathway commences with the electrophilic addition of the thallium(III) species to the carbon-carbon triple bond of the acetylene, a process known as oxythallation. This step involves the formation of an organothallium intermediate. In the presence of a nucleophile, such as water or acetate ions, this intermediate is formed, activating the alkyne towards nucleophilic attack.
For terminal acetylenes, the reaction with thallium(III) acetate can lead to the isolation of a stable oxythallation adduct . This intermediate has been characterized and is believed to be a key species in the catalytic cycle. The subsequent step in the pathway is the dethallation of the intermediate, which involves the cleavage of the carbon-thallium bond. This step typically occurs upon heating and leads to the formation of an enol, which then tautomerizes to the more stable ketone product. The thallium species is released, and for the reaction to be catalytic, the resulting thallium(I) must be reoxidized to thallium(III) to re-enter the catalytic cycle.
A proposed catalytic pathway for the hydration of phenylacetylene to acetophenone is illustrated below:
Oxythallation: Phenylacetylene reacts with thallium(III) acetate to form an oxythallation adduct.
Nucleophilic Attack: A water molecule attacks the activated alkyne intermediate.
Dethallation: The carbon-thallium bond is cleaved, releasing a thallium(I) species and forming an enol.
Tautomerization: The enol rapidly isomerizes to the final ketone product, acetophenone.
Catalyst Regeneration: The thallium(I) species is reoxidized to thallium(III) to continue the catalytic cycle.
The regioselectivity of the hydration of terminal alkynes catalyzed by thallium(III) salts generally follows Markovnikov's rule, leading to the formation of methyl ketones.
Investigation of Catalytic Cycles and Turnover Frequencies in Academic Studies
The investigation of catalytic cycles and the determination of turnover frequencies (TOF) are crucial for understanding the efficiency and mechanism of a catalytic process. In the context of thallium(III) acetate catalysis, while mechanistic studies and kinetic investigations have been conducted for various reactions, detailed reports on complete catalytic cycles and turnover frequencies are scarce in the literature.
Kinetic studies on the oxidation of various organic substrates by thallium(III) acetate have been performed. For example, the kinetics of the oxidation of substituted-4-piperidones and aromatic ketones have been investigated, providing insights into the reaction order with respect to the reactants and the influence of reaction conditions google.com. These studies are fundamental to understanding the individual steps of a potential catalytic cycle.
The turnover number (TON) represents the number of moles of substrate that a mole of catalyst can convert before becoming inactivated, while the turnover frequency (TOF) is the turnover per unit of time wikipedia.org. There is a lack of specific studies in the accessible scientific literature that report the turnover numbers or turnover frequencies for olefin transformations or acetylene conversions catalyzed by thallium(III) acetate. The determination of these parameters would require dedicated studies focusing on the long-term stability and activity of the catalyst under specific reaction conditions, including an effective catalyst regeneration step.
The following table outlines the key aspects that would need to be investigated to fully characterize the catalytic cycle of thallium(III) acetate in these transformations.
| Aspect of Catalytic Cycle | Required Investigation |
| Catalyst Activation | Study of the active thallium(III) species under reaction conditions. |
| Substrate Coordination | Investigation of the formation of olefin- or acetylene-thallium complexes. |
| Key Intermediates | Isolation and characterization of organothallium intermediates (e.g., oxythallation adducts). |
| Product Formation Step | Kinetic analysis of the rate-determining step, such as the dethallation process. |
| Catalyst Regeneration | Development and optimization of a reliable method for the reoxidation of Tl(I) to Tl(III). |
| Turnover Frequency/Number | Long-term catalytic runs to determine the catalyst's lifetime and efficiency. |
Advanced Methodologies in Thallium Iii Acetate Research
Quantitative Kinetic Analysis and Reaction Rate Determination
Quantitative kinetic analysis is crucial for understanding the reaction rates and mechanisms involving thallic acetate (B1210297). Studies have employed methods like the Ostwald's isolation method to monitor reaction progress, typically by titrating the unreacted oxidant. For instance, the oxidation of aldose sugars by thallium(III) acetate in aqueous acetic acid media has been investigated, revealing that these reactions often follow first-order kinetics with respect to both the oxidant and the substrate ijarset.com. The rate of such reactions is demonstrably influenced by factors such as acid concentration, with increased acidity generally accelerating the process. Conversely, the addition of acetate ions has been observed to retard the reaction rate ijarset.comias.ac.in.
The rate is significantly accelerated by increasing acid concentration, attributed to the removal of acetate groups from the thallic ion, leading to a more reactive species ias.ac.in. Furthermore, studies on the oxidation of styrenes and related compounds by thallium(III) salts, including thallic acetate, in methanol (B129727) have indicated second-order kinetics, with the rate-determining step often involving the formation of a thallic-organic intermediate cdnsciencepub.com. Activation parameters, such as activation energy and entropy, are frequently calculated from rate measurements at varying temperatures to provide insights into the reaction's transition state ijarset.comtsijournals.com.
Table 1: Factors Affecting Reaction Rates of Thallic(III) Acetate
| Factor | Effect on Reaction Rate | Reference |
| Substrate Concentration | Increases (first-order) | ijarset.comias.ac.incdnsciencepub.com |
| Oxidant Concentration | Increases (first-order) | ijarset.comias.ac.incdnsciencepub.com |
| Acid Concentration ([H⁺]) | Accelerates | ijarset.comias.ac.in |
| Acetate Ion Concentration | Retards | ijarset.comias.ac.in |
Isotopic Labeling Studies for Mechanistic Elucidation and Atom Tracing
Isotopic labeling is a powerful technique for dissecting reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. While direct studies using this compound with isotopic labeling are not extensively detailed in the provided search results, the general principles of isotopic tracing are well-established in chemical research. Stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) are commonly used to label molecules, allowing researchers to follow the movement of carbon, nitrogen, and hydrogen atoms, respectively, through complex reaction networks mdpi.comucl.ac.ukresearchgate.net.
In the context of this compound reactions, isotopic labeling could be employed to:
Trace Acetate Group Transfer: Using ¹³C-labeled acetate, researchers could determine if the acetate ligand itself is transferred to the substrate or if it acts solely as a spectator ligand during the oxidation process.
Elucidate C-H Bond Activation: If a substrate contains deuterium (B1214612) (²H) at a specific position, its incorporation into products or its exchange with protic solvents could reveal the involvement of C-H bond cleavage in the rate-determining step.
Follow Thallium's Fate: While less common due to the radioactivity of most thallium isotopes, stable thallium isotopes could, in principle, be used to track the thallium species involved in catalytic cycles or intermediate formation.
Such studies are critical for confirming proposed reaction intermediates and validating proposed mechanistic pathways, providing definitive evidence for bond-breaking and bond-forming events mdpi.comucl.ac.uk.
Spectroscopic Techniques for In-Situ Monitoring of Reaction Progression and Intermediate Formation
Spectroscopic techniques offer real-time insights into chemical reactions, allowing for the monitoring of reactant consumption, product formation, and the detection of transient intermediates directly within the reaction environment. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and Electron Spin Resonance (ESR) spectroscopy are particularly valuable for in situ monitoring.
While specific in situ spectroscopic studies directly on this compound reactions are not detailed in the provided snippets, the application of these methods is standard in mechanistic investigations. For example, in situ FTIR spectroscopy has been used to study the effects of thallium on formic acid oxidation, revealing insights into catalytic processes science.gov. In the context of this compound, NMR could track the disappearance of substrate signals and the appearance of product signals, potentially identifying shifts indicative of intermediate complex formation. ESR spectroscopy has been employed to study the oxidation of nitrones mediated by Tl(III), where it was used to detect and characterize radical species or their absence, suggesting a non-radical mechanism in some cases conicet.gov.ar. The disappearance of Tl(III) and the formation of Tl(I) can also be monitored spectroscopically.
These techniques are essential for:
Real-time Reaction Monitoring: Observing spectral changes over time to determine reaction kinetics and identify the point of completion.
Intermediate Detection: Capturing the spectral signatures of short-lived intermediates that may form during the reaction, providing direct evidence for proposed mechanistic steps.
Reaction Pathway Analysis: Correlating spectral changes with specific chemical transformations to build a comprehensive understanding of the reaction mechanism.
Theoretical and Computational Investigations of Thallium Iii Acetate Reactivity
Quantum Chemical Calculations of Reaction Mechanisms and Energy Surfaces
Quantum chemical calculations are instrumental in mapping the entire energy landscape of a chemical reaction. These methods can compute the energies of reactants, products, intermediates, and transition states, thereby detailing the step-by-step mechanism of a transformation. For reactions involving thallium(III) acetate (B1210297), such as oxythallation or oxidative cyclizations, these calculations can reveal the operative pathways.
The process typically involves:
Geometry Optimization: Calculating the lowest energy structure for each species in the proposed reaction pathway.
Frequency Analysis: Confirming that optimized structures are true minima (reactants, intermediates, products) or first-order saddle points (transition states) on the potential energy surface.
Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that a calculated transition state correctly connects the intended reactant and product.
Table 1: Representative Energy Barriers for Key Mechanistic Steps in Metal-Mediated Reactions (Hypothetical for Tl(OAc)₃)
| Reaction Step | Description | Typical Calculated Activation Energy (ΔG‡, kcal/mol) | Computational Method |
|---|---|---|---|
| Oxythallation (Concerted) | Simultaneous formation of Tl-C and O-C bonds with an alkene. | 15 - 25 | DFT (e.g., B3LYP, M06) |
| Ligand Dissociation | Dissociation of an acetate ligand from the Tl(III) center to create a vacant coordination site. | 5 - 10 | DFT with Solvation Model |
| Reductive Elimination | Formation of a C-O or C-C bond from an organothallium(III) intermediate, reducing Tl(III) to Tl(I). | 20 - 30 | DFT (e.g., B3LYP, M06) |
Note: These values are illustrative and based on analogous systems. Specific values for thallium(III) acetate reactions would require dedicated computational studies.
Density Functional Theory (DFT) Studies on Transition State Structures
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying organometallic systems due to its favorable balance of accuracy and computational cost. umn.edursc.org DFT is particularly effective for locating and analyzing the geometry and electronic structure of transition states, which are critical for understanding reactivity and selectivity.
In a thallium(III) acetate-mediated reaction, the transition state structure reveals the precise arrangement of atoms as bonds are broken and formed. For instance, in an intramolecular cyclization, DFT calculations can determine whether the transition state is "early" or "late" (resembling reactants or products, respectively) and can quantify the degree of asynchronous bond formation. Analysis of the transition state for the cyclization of an alkenyl-substituted substrate could reveal key geometric parameters, such as the Tl-C bond length of the breaking bond and the C-O bond length of the forming bond. riken.jp
Distortion/interaction analysis, a tool often applied in DFT studies, can be used to parse the activation energy into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between these distorted fragments. This can reveal whether selectivity is controlled by steric hindrance or electronic effects in the transition state. rsc.org For asymmetric substrates, comparing the energies of competing transition states allows for the rationalization and prediction of regioselectivity or stereoselectivity.
Modeling of Solvation Effects and Ligand Exchange Processes on Thallium(III) Center
The reactivity of thallium(III) acetate is profoundly influenced by the solvent. Solvation affects the stability of charged intermediates, the solubility of reactants, and the lability of the acetate ligands. Computational modeling can account for these effects in several ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., Polarizable Continuum Model, PCM). This approach is computationally efficient and captures bulk electrostatic effects. acs.org
Explicit Solvation Models: A finite number of individual solvent molecules are included in the calculation, typically forming the first and sometimes second solvation shells around the metal complex. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding.
Quantum Mechanics/Molecular Mechanics (QM/MM): The reactive core (e.g., the thallium center and substrate) is treated with a high level of quantum mechanics, while the surrounding solvent is modeled using less computationally expensive molecular mechanics force fields.
These models are crucial for studying ligand exchange, where solvent molecules can compete with acetate ions for coordination sites on the thallium(III) center. For instance, in acetic acid as a solvent, there exists an equilibrium between species like [Tl(OAc)₃], [Tl(OAc)₂(HOAc)]⁺, and others. Computational studies on manganese acetates in solution have shown that DFT can be used to calculate the Gibbs free energies of these different coordination environments to determine the most thermodynamically stable species under reaction conditions. cardiff.ac.uk EXAFS and NMR studies on solvated thallium(III) ions with other counter-ions have provided experimental Tl-O bond distances (around 2.22 Å in DMSO) that serve as benchmarks for validating computational models. osti.govnih.gov
Table 2: Calculated Properties of Solvated Metal Acetate Species
| Species | Coordination Number | Key Interaction | Modeling Approach | Relevance to Tl(OAc)₃ |
|---|---|---|---|---|
| [Mn(OAc)₂(HOAc)₂] | 6 (octahedral) | Coordination of solvent (acetic acid) molecules. | DFT with implicit/explicit solvent | Predicts likely speciation and ligand lability. cardiff.ac.uk |
| [Tl(dmso)₆]³⁺ | 6 (octahedral) | Strong solvation by a polar aprotic solvent. | EXAFS, X-ray, DFT | Provides benchmark Tl-O bond distances. nih.gov |
| [Tl(OAc)₃(H₂O)] | Variable | Ligand exchange with water in aqueous media. | First principles molecular dynamics | Models dynamic ligand exchange processes. |
Prediction of Reactivity and Selectivity in Novel Transformations
A primary goal of computational chemistry is to move from rationalizing known results to predicting the outcomes of unknown reactions. For thallium(III) acetate, this involves predicting whether a proposed transformation is feasible and what the major products will be.
Selectivity Prediction: When a reaction can lead to multiple products (e.g., regioisomers or stereoisomers), the product distribution is determined by the relative free energies of the competing transition states. According to transition state theory, the ratio of products can be predicted from the difference in these activation energies (ΔΔG‡). A difference of just 1.4 kcal/mol corresponds to a ~10:1 ratio of products at room temperature.
More advanced methods leverage machine learning (ML) and artificial intelligence (AI) to predict reactivity. nih.govrug.nl These models are trained on large datasets of known reactions. For a new reaction, the model can predict the likely outcome based on learned patterns. Although a specific ML model for thallium(III) acetate may not exist, a hypothetical workflow would involve:
Curating a dataset of published reactions involving thallium(III) acetate, noting substrates, conditions, and product distributions.
Generating numerical descriptors (features) for each potential reaction site in a substrate, including steric parameters (e.g., cone angles) and electronic parameters (e.g., calculated partial charges, frontier molecular orbital energies) derived from DFT calculations.
Training an ML algorithm (e.g., a neural network) to correlate these features with the observed experimental selectivity.
Using the trained model to predict the regioselectivity for a new, complex substrate. nih.gov
This predictive approach can guide synthetic planning, prioritize experiments, and accelerate the discovery of novel transformations mediated by thallium(III) acetate.
Future Directions and Emerging Research Trajectories
Exploration of New Thallium(III) Acetate (B1210297) Mediated Transformations in Organic Synthesis
The exploration of novel chemical transformations enabled by thallium(III) reagents remains a vibrant area of research. While classic reactions such as oxidative rearrangements and aromatic thallation are well-documented, chemists are continuously seeking to uncover new reactivity patterns. researchgate.net Current research is expanding the synthetic toolkit by developing innovative ways to construct complex molecular architectures.
Key areas of emerging research include:
Oxidative Rearrangements and Ring Contractions: Thallium(III) salts are known to mediate unique skeletal rearrangements. Recent studies have focused on the diastereoselective ring contraction of complex cyclic systems, providing pathways to synthetically challenging natural products. researchgate.net
Oxidative Coupling Reactions: The formation of carbon-carbon and carbon-heteroatom bonds through oxidative coupling is a powerful synthetic strategy. Research is ongoing to broaden the scope of these reactions, including novel oxidative dimerizations of substituted indoles to form complex heterocyclic structures like indolo[3,2-b]carbazoles. researchgate.net
Electrophilic Aromatic Substitution: Thallium(III) acetate continues to be employed in electrophilic aromatic substitution reactions. For instance, its use in combination with bromine facilitates specific and controlled aromatic brominations. acs.org
Reactions with Alkynes: The reaction of thallium(III) acetate with alkynes, such as alkylphenylacetylenes, in acetic acid leads to the formation of stable acetoxythallated intermediates. These intermediates can be further transformed, for example, through hydrodethallation, to yield valuable vinyl acetates, demonstrating a pathway to functionalized alkenes. oup.com
A summary of representative thallium(III)-mediated transformations is presented below.
| Transformation | Substrate Type | Product Type | Reagent | Reference |
| Ring Contraction | Cyclic Alkenes (e.g., Octalone derivative) | Indane Derivatives | Thallium(III) Nitrate (B79036) | researchgate.net |
| Oxidative Dimerization | 2,3-Disubstituted Indoles | Indolo[3,2-b]carbazoles | Thallium(III) Acetate | researchgate.net |
| Electrophilic Bromination | Aromatic Compounds | Aryl Bromides | Thallium(III) Acetate / Bromine | acs.org |
| Acetoxythallation | Alkylphenylacetylenes | Vinyl Acetates | Thallium(III) Acetate | oup.com |
Development of More Sustainable and Atom-Economical Thallium(III) Catalytic Systems
A significant challenge in using thallium compounds is their toxicity and the stoichiometric nature of many classical reactions, which leads to poor atom economy. wikipedia.orgacs.org The principles of green chemistry demand the development of catalytic systems where a small amount of the thallium species can facilitate a large number of turnovers, minimizing waste. google.comsphinxsai.com
Future research in this area is directed towards:
Heterogeneous Catalysis: Developing solid-supported thallium catalysts is a key strategy for sustainability. rsc.org By immobilizing the thallium species on a solid support like silica, the catalyst can be easily separated from the reaction mixture and potentially recycled. Thallium(III) oxide supported on silica (Tl₂O₃/SiO₂) has shown promise as a heterogeneous catalyst in liquid-phase Friedel–Crafts-type benzylation reactions. rsc.org
Catalyst Regeneration and Recycling: Efficient methods for recovering and regenerating thallium from industrial waste streams and spent catalysts are crucial. nih.gov Research into processes using selective adsorbents like mercaptan resins aims to recover thallium from solutions, which can then be reprocessed into usable metal or catalyst precursors. google.com Another approach involves the in-situ regeneration of thallium-poisoned catalysts, where a leaching agent selectively removes the thallium without destroying the catalyst framework. nih.gov
Catalytic Cycles: A major goal is to design reactions where Tl(III) can be regenerated in situ. For example, systems are being explored where a co-oxidant reoxidizes the Tl(I) byproduct back to the active Tl(III) state, allowing the use of only a catalytic amount of thallium. rsc.org This approach dramatically improves the atom economy and reduces the environmental footprint of the process. nih.govslideshare.net
| Research Area | Objective | Approach | Potential Benefit |
| Heterogeneous Catalysis | Easy separation and catalyst reuse | Immobilizing thallium oxide on silica support | Simplified workup, reduced waste, potential for continuous flow processes |
| Catalyst Recycling | Recovery of thallium from waste streams | Adsorption on selective resins; in-situ leaching | Resource conservation, circular economy, reduced environmental contamination |
| In-situ Regeneration | Use of catalytic vs. stoichiometric thallium | Employing a co-oxidant to regenerate Tl(III) from Tl(I) | Improved atom economy, lower process cost, reduced thallium waste |
Synergistic Applications of Thallium(III) Acetate with Other Transition Metal Catalysts
The combination of thallium(III) acetate with other transition metals can lead to synergistic catalytic systems with unique reactivity and efficiency that neither metal can achieve alone. acs.orguva.es This approach opens new avenues for reaction development by combining the distinct chemical properties of different metals.
A notable example is the synergistic action of palladium(II) and thallium(III) in C-H activation chemistry. In the electrophilic C3-H alkenylation of 2,6-dialkoxypyridines, the combination of a Pd(II) catalyst and a thallium(III) co-oxidant (Tl(OCOCF₃)₃) enables efficient and highly regioselective C-H bond functionalization. researchgate.net This synergistic relationship is believed to involve the palladium catalyst facilitating the C-H activation and the thallium(III) species acting as an oxidant to regenerate the active Pd(II) catalyst, preventing the formation of inactive palladium metal.
Another area of investigation involves the use of bimetallic nanoparticles. For instance, gold-thallium (Au-Tl) catalysts supported on iron(III) oxide have been explored for the water-gas shift reaction. mdpi.com In such systems, the second metal (thallium) can modify the electronic properties and stability of the primary catalytic metal (gold), leading to enhanced performance. acs.orgmdpi.com
| Catalyst System | Reaction Type | Role of Thallium(III) | Role of Other Metal (e.g., Pd, Au) | Reference |
| Pd(II) / Tl(III) | C-H Alkenylation | Co-oxidant to regenerate the active Pd(II) catalyst | C-H bond activation and C-C bond formation | researchgate.net |
| Au-Tl / Fe₂O₃ | Water-Gas Shift | Promoter, modifies electronic properties of Au | Primary catalytic site for the reaction | mdpi.com |
Advanced Computational Studies to Predict and Design Novel Thallium(III) Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.govmdpi.com In the context of thallium(III) chemistry, computational studies are poised to accelerate the discovery and optimization of new reactions and catalysts.
Future research leveraging computational methods will likely focus on:
Mechanism Elucidation: DFT calculations can provide detailed insights into the reaction mechanisms of thallium(III)-mediated transformations. By mapping out the potential energy surfaces for proposed reaction pathways, researchers can identify key intermediates and transition states, helping to explain observed selectivity and reactivity. youtube.compku.edu.cn
Predictive Modeling: As computational power increases, it is becoming more feasible to predict the outcomes of reactions before they are attempted in the lab. researchgate.netchemrxiv.org Machine learning models, trained on experimental and computational data, could be developed to predict the feasibility and efficiency of new thallium-catalyzed reactions, guiding experimental efforts toward the most promising candidates. nih.govpnnl.gov
Catalyst Design: Computational screening can be used to design more efficient and sustainable thallium-based catalysts. By systematically modifying ligands or support materials in silico, it is possible to identify structures that enhance catalytic activity or stability. nih.gov This predictive capability can significantly reduce the experimental effort required to develop next-generation catalysts.
| Computational Approach | Application in Thallium(III) Chemistry | Goal |
| Density Functional Theory (DFT) | Elucidating reaction pathways for oxidative additions, rearrangements, etc. | Understand reaction mechanisms, rationalize selectivity, and identify rate-determining steps. |
| Machine Learning / AI | Training models on reaction data to forecast product yields and selectivity. | Develop predictive tools to accelerate the discovery of new reactions and optimal conditions. |
| In Silico Screening | Evaluating the performance of hypothetical catalyst structures. | Design novel, highly active, and stable heterogeneous or homogeneous thallium catalysts. |
Q & A
Q. What are the established methodologies for synthesizing thallic acetate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via the reaction of thallium(III) oxide with glacial acetic acid under controlled conditions. Key variables include temperature (maintained at 60–80°C), stoichiometric ratios (3:1 acetic acid to Tl₂O₃), and exclusion of moisture to prevent hydrolysis. Yield optimization requires inert atmosphere handling and post-synthesis purification via recrystallization in anhydrous acetic acid . Purity can be verified using X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) to confirm crystallinity and elemental composition.
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound exhibits acute toxicity (oral LD₅₀ <50 mg/kg in rats) and chronic organ damage potential . Essential safety measures include:
- Use of fume hoods and sealed reaction systems to avoid inhalation (H330 hazard) .
- Personal protective equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and EN166-certified goggles .
- Emergency protocols: Immediate decontamination with water for skin/eye contact and activated charcoal for accidental ingestion .
Q. How can researchers characterize the coordination chemistry of this compound, and what analytical techniques are most effective?
this compound’s coordination behavior can be studied using:
- FT-IR spectroscopy : Identification of acetate ligand binding modes (monodentate vs. bidentate) via C=O and C-O stretching frequencies (1600–1700 cm⁻¹) .
- X-ray crystallography : Resolving Tl³⁺ coordination geometry (e.g., octahedral vs. trigonal planar) .
- Thermogravimetric analysis (TGA) : Assessing thermal stability and decomposition pathways (e.g., Tl₂O₃ formation above 200°C) .
Advanced Research Questions
Q. How do contradictory reports on this compound’s reactivity in oxidative rearrangements (e.g., chalcone-to-isoflavone conversions) arise, and how can they be resolved?
Discrepancies in reaction outcomes (e.g., variable yields or byproducts) often stem from differences in solvent polarity, trace moisture, or Tl³⁺ redox stability. For example, Ollis et al. (1968) achieved 75% isoflavone yield in anhydrous acetic acid, while moisture-contaminated systems favor side reactions . Resolution strategies:
Q. What are the mechanistic implications of this compound’s dual role as a Lewis acid and oxidant in organic transformations?
this compound’s Tl³⁺ ion acts as a strong Lewis acid, polarizing carbonyl groups, while its acetate ligands participate in redox cycles. For instance, in Vilsmeier-Haack reactions, Tl³⁺ facilitates electrophilic activation, and acetate mediates proton transfer. Competing pathways (e.g., oxidation vs. coordination) can be decoupled using deuterated solvents (NMR analysis) or electrochemical methods to track Tl³⁺/Tl⁺ redox shifts .
Q. Why do spectroscopic data (e.g., NMR, UV-Vis) for this compound vary across studies, and how can standardization be achieved?
Variations arise from solvolysis in protic solvents (e.g., water or methanol) or ligand exchange in coordinating solvents (e.g., DMSO). Standardization requires:
Q. What environmental persistence and remediation challenges are associated with this compound waste?
this compound’s high water solubility and chronic aquatic toxicity (H411) necessitate stringent waste management . Remediation strategies:
- Precipitation as Tl₂S using sodium sulfide (pH >10).
- Adsorption via activated alumina or ion-exchange resins.
- Toxicity reduction: Chelation with EDTA derivatives prior to disposal .
Methodological Guidance for Addressing Research Gaps
- Contradictory Data : Employ multivariate analysis (e.g., DOE) to isolate critical variables (e.g., temperature, solvent purity) .
- Advanced Characterization : Pair synchrotron-based XAS (X-ray absorption spectroscopy) with DFT calculations to elucidate Tl³⁺ electronic structure .
- Toxicity Mitigation : Develop immobilized this compound catalysts (e.g., silica-supported) to reduce lab exposure and waste generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
